2-(Cyclopentyloxy)acetic acid

CAS No.: 95832-60-3

Cat. No.: VC2461862

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95832-60-3 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 2-cyclopentyloxyacetic acid |

| Standard InChI | InChI=1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) |

| Standard InChI Key | JPUGGGCNNKXYCU-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)OCC(=O)O |

| Canonical SMILES | C1CCC(C1)OCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

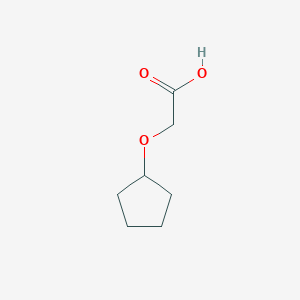

2-(Cyclopentyloxy)acetic acid is an ether derivative of acetic acid characterized by the attachment of a cyclopentyloxy group. This compound belongs to the broader class of carboxylic acids and specifically functions as an ether of acetic acid, where the hydroxyl group is replaced by a cyclopentyl group. The structure features both a carboxylic acid functional group and a cyclic ether linkage, contributing to its unique chemical behavior and reactivity profile.

Chemical Identifiers and Nomenclature

The compound is identified through various systematic and registry designations as summarized in the table below:

| Parameter | Information |

|---|---|

| CAS Registry Number | 95832-60-3 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 2-cyclopentyloxyacetic acid |

| Standard InChI | InChI=1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) |

| InChI Key | JPUGGGCNNKXYCU-UHFFFAOYSA-N |

| SMILES Notation | C1CCC(C1)OCC(=O)O |

| Synonyms | (cyclopentyloxy)acetic acid; 2-(Cyclopentyloxy)acetic acid; Acetic acid, 2-(cyclopentyloxy)- |

The systematic documentation of these identifiers is crucial for unambiguous compound recognition in scientific literature and chemical databases .

Physicochemical Properties

Understanding the physicochemical properties of 2-(Cyclopentyloxy)acetic acid is essential for predicting its behavior in various chemical systems and for developing appropriate handling and storage protocols.

Physical Properties

The following table outlines the key physical properties of 2-(Cyclopentyloxy)acetic acid:

| Property | Value | Conditions |

|---|---|---|

| Physical State | Colorless to yellow liquid | Room temperature |

| Boiling Point | 147°C | 11 Torr pressure |

| Density | 1.115 g/cm³ | 25°C |

| Solubility | 0.14 M | In common organic solvents |

| pKa | 3.55±0.10 | Predicted value |

| Appearance | Clear colorless to slightly yellow liquid | - |

These physical characteristics influence the compound's behavior in laboratory and industrial settings, affecting how it can be processed, stored, and utilized in various applications .

Chemical Reactivity

2-(Cyclopentyloxy)acetic acid exhibits typical carboxylic acid reactivity, including:

-

Acid-base reactions leading to salt formation with appropriate bases

-

Esterification reactions with alcohols

-

Nucleophilic substitution at the α-carbon

-

Potential oxidation of the cyclopentyl ring under harsh conditions

The presence of both the carboxylic acid group and the cyclopentyloxy moiety provides multiple sites for chemical modifications, making this compound valuable in synthetic organic chemistry for creating more complex molecular structures.

Synthesis and Production Methods

The production of 2-(Cyclopentyloxy)acetic acid involves specific synthetic routes optimized for efficiency and yield.

Laboratory Synthesis

The primary synthetic pathway involves the reaction of cyclopentanol with chloroacetic acid or a similar precursor in the presence of a suitable base. This etherification reaction establishes the key C-O-C linkage that defines the structural identity of the molecule.

The reaction typically proceeds through the following steps:

-

Deprotonation of cyclopentanol using a strong base

-

Nucleophilic substitution reaction with chloroacetic acid

-

Acidification to generate the final carboxylic acid product

Alternative synthetic approaches may involve:

-

Williamson ether synthesis using cyclopentanol and bromoacetic acid

-

Oxidation of 2-(cyclopentyloxy)acetaldehyde

-

Ring-opening reactions of appropriate cyclic precursors

Each method offers specific advantages regarding yield, purity, and scalability, with selection dependent on the intended application and available resources.

Applications and Utilization

2-(Cyclopentyloxy)acetic acid finds applications across multiple domains, leveraging its unique structural features and reactivity profile.

Research Applications

In chemical and biological research, this compound serves several important functions:

-

Building block for more complex molecular architectures in medicinal chemistry

-

Intermediate in the synthesis of pharmacologically active compounds

-

Standard compound for analytical method development

-

Model substrate for studying ether cleavage mechanisms

The compound's well-defined structure makes it valuable for establishing structure-activity relationships in various chemical and biological systems .

Industrial Applications

The industrial utilization of 2-(Cyclopentyloxy)acetic acid encompasses:

-

Production of specialty chemicals for the pharmaceutical sector

-

Synthesis of advanced materials with specific functional properties

-

Development of agrochemical formulations

-

Component in specific research reagents and fine chemicals

The compound's relative stability and defined reactivity profile contribute to its utility in controlled industrial processes requiring precise chemical transformations .

| Hazard Statement | Code | Description |

|---|---|---|

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

These hazard statements indicate the need for appropriate personal protective equipment and handling procedures when working with this compound .

Structural Relationships and Analogues

2-(Cyclopentyloxy)acetic acid shares structural similarities with several related compounds, providing context for understanding its unique properties and behavior.

Comparative Analysis with Related Compounds

The following table presents a comparison between 2-(Cyclopentyloxy)acetic acid and structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 2-(Cyclopentyloxy)acetic acid | 95832-60-3 | C₇H₁₂O₃ | 144.17 | Reference compound |

| Cyclopentylacetic acid | 1123-00-8 | C₇H₁₂O₂ | 128.17 | Direct bond between cyclopentyl and acetic acid |

| 2-(Cyclopenten-1-yl)acetic acid | 13668-61-6 | C₇H₁₀O₂ | 126.15 | Contains unsaturation in the cyclopentyl ring |

| 2-[2-(Cyclopentyloxy)phenyl]acetic acid | 1520738-14-0 | C₁₃H₁₆O₃ | 220.27 | Additional phenyl ring between ether and acetic acid |

| 2-Cyclopentylideneacetic acid | 1903-27-1 | C₇H₁₀O₂ | 126.15 | Double bond between cyclopentyl and acetic acid |

These structural relationships are important for understanding reactivity patterns, physical property trends, and potential synthetic interconversions between related compounds .

Contemporary Research Developments

Current research involving 2-(Cyclopentyloxy)acetic acid explores its potential in various scientific and technological domains.

Pharmaceutical Research

In pharmaceutical contexts, the compound is being investigated for:

-

Potential as a synthetic intermediate for anti-inflammatory agents

-

Development of novel drug delivery systems

-

Exploration of structure-activity relationships in specific pharmacological targets

These investigations leverage the compound's defined structure and functional group arrangement to develop molecules with targeted biological activities.

Analytical Chemistry Applications

Recent analytical applications include:

-

Method development for detecting similar compounds in complex matrices

-

Chromatographic standard for method validation

-

Model compound for studying etherification and esterification reactions

These applications contribute to advancing analytical techniques and methods applicable to similar organic compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume